2-methoxyethyl 7-(2-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Synthesis Analysis
Synthesis of complex quinoline derivatives often involves multi-step reactions starting from readily available precursors. For instance, Bänziger et al. (2000) demonstrated a practical and large-scale synthesis of a related racemic quinoline derivative, highlighting methodologies that could be applicable to our compound of interest. The synthesis involved starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by a series of reactions including hydrogenation, Birch reduction, and cyclization to achieve the desired quinoline structure in high yield (Bänziger, J. Cercus, & Wolfgang Stampfer, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. Studies on similar compounds reveal the importance of substituents on the quinoline nucleus for their activity and properties. For example, Jaso et al. (2005) investigated substituted quinoxaline-2-carboxylate derivatives, noting how different substituents impact the compound's efficacy and selectivity (Jaso, Zarranz, I. Aldana, & A. Monge, 2005).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, largely dependent on their functional groups. Kitson et al. (2010) described a method for the radiosynthesis of a quinolin-2(1H)-one derivative, showcasing the potential for intricate chemical modifications within the quinoline framework (Kitson, Stuart Jones, W. Watters, & Fiona Chan, 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the synthesis and characterization of quinazoline derivatives by Yan et al. (2013) provided insights into how modifications in the quinoline structure can affect these physical properties (Yan, D. Huang, & Ju Cheng Zhang, 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their scientific relevance. The synthesis and chemotherapeutic activity study by Chen et al. (2011) on quinolin-4-one analogs underline the impact of structural variations on the chemical behavior of quinoline compounds (Chien‐Ting Chen, Mei‐Hua Hsu, Yung-Yi Cheng, Chin-Yu Liu, Li-Chen Chou, Li‐Jiau Huang, Tian-Shung Wu, Xiao-ming Yang, K. Lee, & S. Kuo, 2011).
properties
IUPAC Name |
2-methoxyethyl 7-(2-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-15-23(26(31)33-11-10-32-2)24(16-6-5-7-18(29)12-16)25-21(28-15)13-17(14-22(25)30)19-8-3-4-9-20(19)27/h3-9,12,17,24,28-29H,10-11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVGVXTZVIMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)O)C(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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